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Compound of Interest

Compound Name:
2-(4-Chlorophenyl)-1-

phenylethanone

Cat. No.: B106820 Get Quote

Foreword: This document serves as a comprehensive technical guide for researchers,

scientists, and professionals in drug development on the chemical compound 2-(4-
Chlorophenyl)-1-phenylethanone. It delves into its fundamental properties, synthesis,

analytical characterization, applications, and safety protocols. The structure is designed to

provide a logical and practical flow of information, grounded in established scientific principles

and supported by authoritative references.

Core Compound Identification and Physicochemical
Properties
2-(4-Chlorophenyl)-1-phenylethanone, also known as 4'-Chlorodeoxybenzoin or p-

Chlorobenzyl phenyl ketone, is a diaryl ketone derivative. Its fundamental role in synthetic

chemistry, particularly as a precursor for pharmacologically active molecules, makes a

thorough understanding of its properties essential for laboratory work. The primary identifier for

this compound is its Chemical Abstracts Service (CAS) Registry Number: 6332-83-8[1][2][3].

Key Physicochemical Data
The physical and chemical properties of a compound dictate its handling, reaction conditions,

and purification strategies. The data below has been consolidated from multiple authoritative

sources to provide a reliable reference for laboratory applications.
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Property Value Source(s)

CAS Number 6332-83-8 [1][2][3]

Molecular Formula C₁₄H₁₁ClO [1][3]

Molecular Weight 230.69 g/mol [2][3]

IUPAC Name
2-(4-chlorophenyl)-1-

phenylethanone
[2]

Appearance White to off-white solid [3]

Melting Point 138 °C [1][3]

Boiling Point 351 °C (estimated) [3]

Density 1.2 ± 0.1 g/cm³ [1]

Flash Point 192.2 ± 12.1 °C [1]

XLogP3 3.8 [1][2]

Strategic Synthesis Methodologies
The synthesis of deoxybenzoin structures like 2-(4-Chlorophenyl)-1-phenylethanone is a

cornerstone of organic synthesis. The choice of method depends on factors such as starting

material availability, desired yield, and scalability. The Friedel-Crafts acylation is a classic and

highly effective method for this purpose.

Primary Synthesis Route: Friedel-Crafts Acylation
The Friedel-Crafts acylation is an electrophilic aromatic substitution reaction that allows for the

formation of C-C bonds to an aromatic ring, producing aryl ketones.[4] In this context, benzene

can be acylated using 4-chlorophenylacetyl chloride in the presence of a strong Lewis acid

catalyst, such as aluminum chloride (AlCl₃).

Mechanism Insight: The role of the Lewis acid (AlCl₃) is paramount. It coordinates with the

chlorine atom of the acyl chloride, polarizing the C-Cl bond and facilitating its cleavage to form

a resonance-stabilized acylium ion. This highly electrophilic species is then attacked by the

nucleophilic π-system of the benzene ring, leading to the formation of the aryl ketone after a
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deprotonation step. The reaction is typically run under anhydrous conditions, as water would

react with and deactivate the Lewis acid catalyst.

Benzene + 
4-Chlorophenylacetyl Chloride

Acyl Chloride-Lewis Acid
Complex

Coordination

AlCl₃ (Lewis Acid)

Acylium Ion
(Electrophile)

Cleavage Arenium Ion
(Sigma Complex)

Electrophilic Attack
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2-(4-Chlorophenyl)-1-phenylethanone
Deprotonation
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Caption: Friedel-Crafts Acylation Workflow.

Detailed Experimental Protocol: Friedel-Crafts Synthesis
This protocol provides a self-validating workflow for the synthesis, purification, and confirmation

of the target compound.

Materials:

Anhydrous Benzene (Solvent and reactant)

4-Chlorophenylacetyl chloride (Reactant)

Anhydrous Aluminum Chloride (AlCl₃) (Catalyst)

Dichloromethane (DCM) (Extraction solvent)

5% Hydrochloric Acid (HCl), aqueous (Workup)

Saturated Sodium Bicarbonate (NaHCO₃) solution (Workup)

Brine (Saturated NaCl solution) (Workup)

Anhydrous Magnesium Sulfate (MgSO₄) (Drying agent)

Silica Gel (for column chromatography)
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Hexane/Ethyl Acetate solvent system (Eluent)

Procedure:

Reaction Setup: Equip a flame-dried, three-necked round-bottom flask with a magnetic

stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube.

Catalyst Suspension: Under an inert atmosphere (e.g., nitrogen), add anhydrous benzene to

the flask, followed by the portion-wise addition of anhydrous AlCl₃ at 0-5 °C (ice bath). Stir to

form a suspension.

Causality: The slow, cooled addition of the catalyst prevents an uncontrolled exothermic

reaction. Anhydrous conditions are critical to maintain catalyst activity.[5]

Reactant Addition: Dissolve 4-chlorophenylacetyl chloride in a minimal amount of anhydrous

benzene and add it to the dropping funnel. Add this solution dropwise to the stirred AlCl₃

suspension over 30-60 minutes, maintaining the temperature at 0-5 °C.

Reaction Progression: After the addition is complete, allow the mixture to warm to room

temperature and stir for 2-4 hours. Monitor the reaction's progress using Thin Layer

Chromatography (TLC).

Quenching: Once the reaction is complete, carefully pour the reaction mixture over crushed

ice containing concentrated HCl.

Causality: This step quenches the reaction, hydrolyzes the aluminum complexes formed

with the product ketone, and moves the aluminum salts into the aqueous layer for easy

separation.

Workup & Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer.

Extract the aqueous layer twice with dichloromethane. Combine all organic layers.

Washing: Wash the combined organic layers sequentially with 5% HCl, water, saturated

NaHCO₃ solution, and finally, brine.

Causality: The acid wash removes any remaining basic impurities, the bicarbonate wash

removes acidic byproducts, and the brine wash helps to break emulsions and begin the
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drying process.

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove

the solvent under reduced pressure using a rotary evaporator.

Purification: Purify the resulting crude solid via column chromatography on silica gel, using a

hexane/ethyl acetate gradient as the eluent.

Final Product: Collect the fractions containing the pure product (identified by TLC), combine

them, and remove the solvent to yield 2-(4-Chlorophenyl)-1-phenylethanone as a white

solid. Dry under vacuum.

Analytical Characterization: A Self-Validating
System
Confirming the identity and purity of the synthesized compound is a critical step. A combination

of spectroscopic methods provides a robust, self-validating system where each technique

corroborates the findings of the others.
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Caption: Workflow for Analytical Characterization.

Spectroscopic Signatures
While full spectra are available in databases like SpectraBase, the expected signatures are

outlined below for verification purposes.[2]

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the electronic

environment and connectivity of hydrogen atoms.
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Aromatic Region (δ 7.2-8.0 ppm): A series of multiplets corresponding to the nine aromatic

protons on the two phenyl rings. The protons on the phenyl ring adjacent to the carbonyl

group will typically be shifted further downfield.

Methylene Protons (δ ~4.3 ppm): A characteristic singlet integrating to two protons,

corresponding to the -CH₂- group situated between the two aromatic rings and the

carbonyl group.

¹³C NMR Spectroscopy: Carbon NMR reveals the number and type of carbon environments.

Carbonyl Carbon (δ ~196 ppm): A signal in the far downfield region, characteristic of a

ketone carbonyl carbon.

Aromatic Carbons (δ 125-140 ppm): Multiple signals corresponding to the 12 carbons of

the two aromatic rings.

Methylene Carbon (δ ~45 ppm): A signal in the aliphatic region for the -CH₂- carbon.

Infrared (IR) Spectroscopy: IR spectroscopy is ideal for identifying key functional groups.[2]

C=O Stretch (ν ~1685 cm⁻¹): A strong, sharp absorption band characteristic of an aryl

ketone carbonyl group.

Aromatic C-H Stretch (ν > 3000 cm⁻¹): Weak to medium bands indicating the presence of

sp² C-H bonds.

C-Cl Stretch (ν ~700-800 cm⁻¹): A band in the fingerprint region confirming the presence

of the chloro-substituent.

Mass Spectrometry (MS): MS provides the molecular weight and fragmentation pattern.

Molecular Ion (M⁺): A peak at m/z ≈ 230, corresponding to the molecular weight of the

compound. The characteristic isotopic pattern for one chlorine atom (M+2 peak at ~1/3 the

intensity of the M⁺ peak) would be expected, providing definitive evidence of the chlorine

atom's presence.

Applications in Drug Development and Research
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2-(4-Chlorophenyl)-1-phenylethanone is not typically an active pharmaceutical ingredient

(API) itself but serves as a crucial intermediate or building block in the synthesis of more

complex, biologically active molecules.[3] Its utility stems from the versatile reactivity of the

ketone functional group and the specific substitution pattern of the aryl rings.

2-(4-Chlorophenyl)-
1-phenylethanone
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Reactions

Pyrrobutamine Precursors
(Antihistaminic Agents)

2,3-Diaryl-diazepines
(Antileukemic & Antiplatelet)
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Caption: Role as a Synthetic Precursor.

Key Applications:

Antihistamine Synthesis: It is a known intermediate in the synthesis of pyrrobutamine, an

antihistaminic agent.[3] The synthesis likely involves the reductive amination or another

modification of the ketone group.

Antileukemic and Antiplatelet Agents: The compound is used as a reagent in the synthesis of

2,3-diaryl-6,7-dihydro-5H-1,4-diazepines, a class of compounds that have demonstrated

potential antileukemic and antiplatelet properties.[3]

Safety, Handling, and Storage
Proper handling and storage are imperative to ensure laboratory safety. The following

guidelines are based on available Safety Data Sheets (SDS).[6]

Hazard Identification: While comprehensive toxicological data is not available for this specific

compound, it should be handled with care as with all laboratory chemicals.[6]

Handling Precautions:

Work in a well-ventilated area, preferably within a chemical fume hood.
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Wear suitable personal protective equipment (PPE), including safety goggles with side-

shields, a lab coat, and chemical-resistant gloves.[6]

Avoid the formation and inhalation of dust and aerosols.

Prevent contact with skin and eyes.[6]

Storage:

Store in a tightly closed container in a cool, dry, and well-ventilated place.[6]

The recommended storage temperature for long-term stability is often 2-8°C.[3]

First Aid Measures:

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen.[6]

Skin Contact: Immediately wash the affected area with plenty of soap and water.

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if

present and easy to do.

Ingestion: Do NOT induce vomiting. Seek immediate medical attention.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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